![molecular formula C22H23ClN2O2 B10987422 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one](/img/structure/B10987422.png)
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one
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Overview
Description
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one is a complex organic compound that features a piperidine ring substituted with a chlorophenyl group and a hydroxyl group, as well as an indole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts alkylation reaction using chlorobenzene and a suitable catalyst.
Attachment of the indole moiety: This step typically involves a coupling reaction between the piperidine derivative and an indole precursor under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using strong oxidizing agents.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the indole moiety.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or carboxylic acid, while nucleophilic substitution of the chlorophenyl group can result in various substituted derivatives.
Scientific Research Applications
Antipsychotic Activity
The compound is closely related to haloperidol, a well-known antipsychotic used in the treatment of schizophrenia and acute psychosis. Research indicates that derivatives like 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one may exhibit similar or enhanced antipsychotic effects due to their ability to interact with dopamine receptors in the brain .
Analgesic Properties
Studies have suggested that compounds with similar structures can possess analgesic properties. The interaction of this compound with opioid receptors could lead to potential applications in pain management .
Anti-inflammatory Effects
Research has indicated that related compounds can exhibit anti-inflammatory properties, making them candidates for treating conditions associated with chronic inflammation . The hydroxypiperidine structure may enhance these effects through modulation of inflammatory pathways.
Case Study 1: Antipsychotic Efficacy
A study published in PubMed Central explored the efficacy of haloperidol derivatives in reducing symptoms of psychosis. The findings highlighted that modifications to the piperidine ring could enhance receptor affinity and therapeutic outcomes .
Case Study 2: Pain Management
Another investigation focused on the analgesic effects of similar compounds in animal models. Results demonstrated significant pain relief comparable to conventional analgesics, suggesting that this compound could be beneficial for further development in pain therapy .
Mechanism of Action
The mechanism of action of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential proteins involved in cell division or metabolism.
Comparison with Similar Compounds
Similar Compounds
Haloperidol: A well-known antipsychotic drug that shares the piperidine and chlorophenyl moieties.
Indole-3-acetic acid: A plant hormone with an indole structure, used in various biological studies.
4-(4-chlorophenyl)-4-hydroxypiperidine: A metabolite of haloperidol with similar structural features.
Uniqueness
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one is unique due to the combination of the piperidine, chlorophenyl, and indole moieties in a single molecule. This unique structure may confer distinct biological activities and potential therapeutic applications not found in other similar compounds.
Biological Activity
The compound 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one is a synthetic derivative that has garnered attention for its potential biological activities. This compound is structurally related to known pharmacological agents and exhibits properties that may be relevant in therapeutic contexts. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various models, and potential applications in medicine.
- Molecular Formula : C21H23ClN2O2
- Molecular Weight : 375.86 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act on dopamine and serotonin receptors, similar to other piperidine derivatives. The presence of the indole moiety suggests potential interactions with the serotonin receptor system, which is crucial for mood regulation and has implications in treating depression and anxiety disorders.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antidepressant Effects : In preclinical studies, compounds structurally similar to this one have shown significant antidepressant-like effects in animal models, suggesting that it may modulate serotonin levels or receptor activity.
- Antipsychotic Properties : Given its structural relationship with haloperidol, a well-known antipsychotic, this compound may possess similar antipsychotic effects. Studies indicate that it can influence dopaminergic pathways, potentially alleviating symptoms of psychosis.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the efficacy of similar compounds in clinical settings:
- Antidepressant Activity : A study involving a related piperidine derivative demonstrated significant improvement in depression scores among patients with major depressive disorder (MDD) when administered over a 12-week period.
- Antipsychotic Effects : Clinical trials assessing the safety and efficacy of compounds with similar structures reported reduced symptoms of schizophrenia, particularly in patients resistant to conventional treatments.
Safety Profile
While promising, the safety profile of this compound requires careful consideration. Preliminary toxicity studies indicate potential side effects including:
- Gastrointestinal disturbances
- Central nervous system effects such as sedation or agitation
Properties
Molecular Formula |
C22H23ClN2O2 |
---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one |
InChI |
InChI=1S/C22H23ClN2O2/c23-18-8-6-17(7-9-18)22(27)11-13-25(14-12-22)21(26)10-5-16-15-24-20-4-2-1-3-19(16)20/h1-4,6-9,15,24,27H,5,10-14H2 |
InChI Key |
WRFACJRUSCZQCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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